4-Chloro-3-diethylsulfamoyl-benzoic acid
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Overview
Description
4-Chloro-3-diethylsulfamoyl-benzoic acid is an organic compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.75 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-diethylsulfamoyl-benzoic acid may involve large-scale sulfonation and amination processes. These methods are optimized for high yield and purity, often utilizing advanced equipment and technology to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-diethylsulfamoyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can reduce the sulfonyl group to a sulfide.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may produce sulfonic acids, reduction may yield sulfides, and substitution can result in various substituted benzoic acids .
Scientific Research Applications
4-Chloro-3-diethylsulfamoyl-benzoic acid is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-diethylsulfamoyl-benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Lacks the diethylsulfamoyl group, making it less versatile in certain reactions.
3-Diethylsulfamoyl-benzoic acid: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
4-Chloro-3-diethylsulfamoyl-benzoic acid is unique due to the presence of both the chlorine and diethylsulfamoyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where these properties are advantageous .
Properties
IUPAC Name |
4-chloro-3-(diethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANXBFKRXPGEGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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